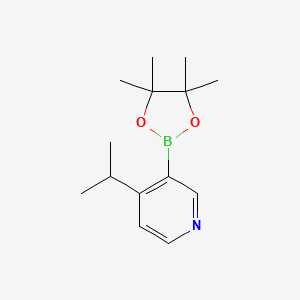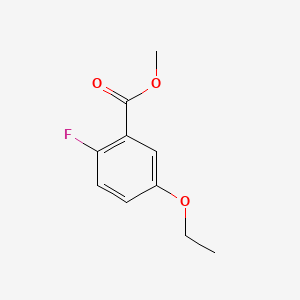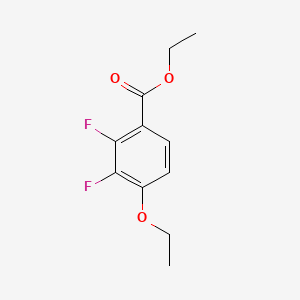![molecular formula C13H18F3N3O2 B14029069 tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B14029069.png)
tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a pyridyl group, and a trifluoroethyl group. These structural features contribute to its reactivity and functionality in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 4-amino-2-pyridylmethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Another approach involves the use of trifluoroethylamine as a starting material. This compound is reacted with tert-butyl chloroformate and 4-amino-2-pyridinecarboxaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
tert-Butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
科学的研究の応用
tert-Butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate has a wide range of scientific research applications:
作用機序
The mechanism of action of tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The trifluoroethyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.
N-(tert-Butoxycarbonyl)ethanolamine: Another carbamate compound used in organic synthesis.
N-Boc-ethylenediamine: A related compound with applications in peptide synthesis and as a protecting group.
Uniqueness
tert-Butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate stands out due to its trifluoroethyl group, which imparts unique chemical properties such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it particularly useful in medicinal chemistry and drug design .
特性
分子式 |
C13H18F3N3O2 |
|---|---|
分子量 |
305.30 g/mol |
IUPAC名 |
tert-butyl N-[3-(4-aminopyridin-2-yl)-1,1,1-trifluoropropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18F3N3O2/c1-12(2,3)21-11(20)19-10(13(14,15)16)7-9-6-8(17)4-5-18-9/h4-6,10H,7H2,1-3H3,(H2,17,18)(H,19,20) |
InChIキー |
HIYDQVSKXUBQAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC(=C1)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
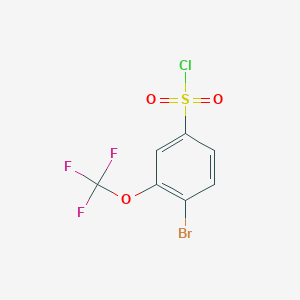




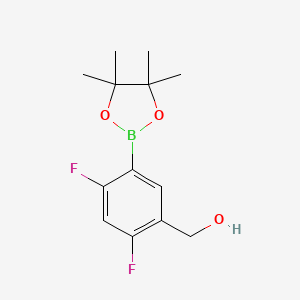
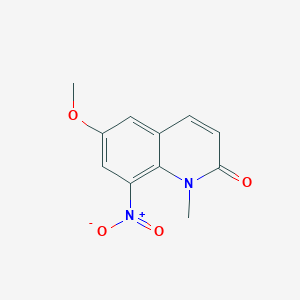
![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
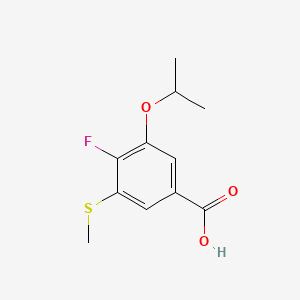
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
